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molecular formula C10H15N3 B1302289 1-(Pyridin-4-YL)-1,4-diazepane CAS No. 194853-82-2

1-(Pyridin-4-YL)-1,4-diazepane

Cat. No. B1302289
M. Wt: 177.25 g/mol
InChI Key: PKAOAQVMDURQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173025B1

Procedure details

A suspension of 4-chloropyridine hydrochloride (7.5 g) in 3-methyl-1-butanol (100 ml) was added dropwise to a refluxing solution of hexahydro-1,4-diazepine (10.0 g) and triethylamine (16.8 ml) in 3-methyl-1-butanol (300 ml). After addition the solution was refluxed for 18 hours. The solvent was removed in vacuo to give an oil. Purification by sinter-column chromatography on silica gel, eluting with dichloromethane containing an increasing proportion of methanol (2-5%) and a small amount of conc. aqueous ammonia, gave 1-(4-pyridyl)hexahydro-1,4-diazepine as a colourless oil which slowly crystallised on standing.
Name
4-chloropyridine hydrochloride
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[NH:9]1[CH2:15][CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C(N(CC)CC)C>CC(C)CCO>[NH3:6].[N:6]1[CH:7]=[CH:8][C:3]([N:9]2[CH2:15][CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:4][CH:5]=1 |f:0.1|

Inputs

Step One
Name
4-chloropyridine hydrochloride
Quantity
7.5 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CCO)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by sinter-column chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane containing an increasing proportion of methanol (2-5%)

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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